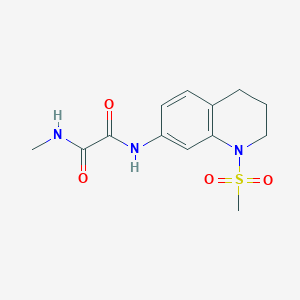

N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-methylethanediamide

Description

Properties

IUPAC Name |

N-methyl-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4S/c1-14-12(17)13(18)15-10-6-5-9-4-3-7-16(11(9)8-10)21(2,19)20/h5-6,8H,3-4,7H2,1-2H3,(H,14,17)(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUXIZHOKXDRJGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Tetrahydroquinoline Core

The tetrahydroquinoline moiety is typically synthesized via cyclization reactions. The Pictet-Spengler reaction remains a cornerstone, involving condensation of β-arylethylamines with aldehydes or ketones under acidic conditions. For example, reacting 7-amino-1,2,3,4-tetrahydroquinoline with formaldehyde in hydrochloric acid yields the bicyclic intermediate. Alternatively, the Bischler-Napieralski reaction enables cyclodehydration of N-acyl-β-arylethylamines using phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA), forming dihydroquinolines that are subsequently hydrogenated.

A notable innovation involves Rh(I)-catalyzed ring-opening cascades , which construct the tetrahydroquinoline core with high stereocontrol. For instance, Rh-catalyzed coupling of enynes with amines generates bicyclic intermediates that undergo hydrogenolysis to yield 1,2,3,4-tetrahydroquinolines.

Sulfonylation and Amide Formation

Sulfonylation at the 1-position employs methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (Et₃N) or pyridine. This step requires anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. For example, treating 1,2,3,4-tetrahydroquinolin-7-amine with MsCl in dichloromethane at 0°C yields 1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-amine.

The final amide coupling utilizes oxalyl chloride to activate the carboxylic acid group of ethanedioic acid, followed by reaction with methylamine. Alternatively, N-methylethanediamide can be preformed and coupled via peptide-coupling reagents like HATU or EDCI. Yields for this step range from 65% to 85%, depending on the steric hindrance of the tetrahydroquinoline substrate.

One-Step Synthesis via Nucleophilic Addition

A breakthrough method described in EP 0385271 A1 enables one-step synthesis of 1-methanesulfonyltetrahydroquinolines under ambient conditions. This process involves reacting an aniline salt with methanesulfonyl chloride, an alkyl aldehyde (e.g., acetaldehyde), and a nucleophilic reagent (e.g., thiols) in an organic solvent. The reaction proceeds via:

- Formation of a Schiff base between the aniline and aldehyde.

- Nucleophilic attack by methanesulfonyl chloride, inducing cyclization.

- Trapping of intermediates by nucleophiles to prevent over-oxidation to quinolines.

Key advantages :

- Reaction completion within 1–2 hours at 15–30°C.

- No requirement for transition metals or harsh acids.

- Scalability to industrial production due to mild conditions.

Reaction Mechanisms and Intermediate Characterization

Sulfonylation Mechanism

Sulfonylation proceeds via a two-step mechanism:

- Deprotonation of the tetrahydroquinoline’s NH group by a base (e.g., Et₃N), forming a nucleophilic amine.

- Electrophilic attack by methanesulfonyl chloride, yielding the sulfonamide and HCl byproduct.

Isolation of intermediates such as Meisenheimer complexes has been achieved using low-temperature NMR spectroscopy. For example, intermediates stabilized by electron-withdrawing groups (e.g., nitro substituents) exhibit distinct ¹H NMR shifts at δ 2.71–2.90 ppm for the methanesulfonyl methyl group.

Unanticipated Rearrangements

Under basic conditions, 1-methanesulfonyltetrahydroquinolines may undergo 1,3-sulfonyl migration , particularly when electron-deficient aromatic rings are present. For instance, treatment of 6,7-difluoro-1-methanesulfonyl-1,2,3,4-tetrahydroquinoline with phenethylamine in DMF at 90°C induces migration of the sulfonyl group to the 3-position, forming a regioisomeric product. Such rearrangements necessitate careful optimization of reaction conditions to suppress side reactions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

- Polar aprotic solvents (e.g., DMF, acetonitrile) enhance sulfonylation rates by stabilizing ionic intermediates.

- Temperatures below 0°C minimize sulfonyl migration but prolong reaction times.

- Microwave-assisted synthesis reduces cyclization times from hours to minutes, as demonstrated for tetrahydroquinoline derivatives.

Catalytic Enhancements

- Lewis acids (e.g., InCl₃) accelerate Pictet-Spengler cyclizations by activating carbonyl groups.

- Enzymatic catalysis using norcoclaurine synthase (NCS) enables enantioselective synthesis of tetrahydroquinoline precursors under aqueous conditions.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and reproducibility:

- Continuous flow reactors enable precise control over exothermic sulfonylation steps, reducing thermal degradation.

- Membrane-based purification techniques (e.g., nanofiltration) remove unreacted methanesulfonyl chloride without aqueous workups.

- Process Analytical Technology (PAT) tools monitor reaction progress in real-time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N’-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the quinoline ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable solvents and catalysts.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

N-methyl-N’-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-methyl-N’-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The compound belongs to a family of 1,2,3,4-tetrahydroquinoline derivatives, which are widely studied for their pharmacological properties. Below is a detailed comparison with analogous compounds from the literature (e.g., ), focusing on structural features, synthesis, and biological activity.

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects on Melting Points: Methanesulfonyl derivatives (e.g., Compounds 24 and 25) exhibit moderate melting points (226–237°C), likely due to intermolecular hydrogen bonding via sulfonamide groups. The absence of a methyl group in Compound 24 results in a slightly higher melting point compared to Compound 25 .

Synthetic Routes :

- Methanesulfonyl derivatives (e.g., Compound 24) are synthesized via nucleophilic substitution using methanesulfonyl chloride in tetrahydrofuran (THF), followed by purification via silica gel chromatography .

- The target compound’s ethanediamide moiety likely requires coupling reactions (e.g., using carbodiimides) with methylamine, introducing additional steric and electronic complexity compared to simpler sulfonamides.

Biological Activity: Analogs such as Compound 21 and 22 were evaluated for carbonic anhydrase (CA) inhibition. Compound 22, with a difluorobiphenylcarboxamide group, showed enhanced activity due to fluorophilic interactions with CA isoforms .

Hydrogen Bonding and Crystal Packing (Relevant to )

The ethanediamide group in the target compound introduces two hydrogen-bond donors (NH groups) and two acceptors (carbonyl oxygens), enabling diverse supramolecular interactions. In contrast, sulfonamide derivatives (e.g., Compound 24) rely on NH (sulfonamide) and carbonyl oxygen interactions. Graph-set analysis (as discussed in ) could reveal distinct hydrogen-bonding patterns, such as chains or rings, influencing solubility and crystal stability .

Biological Activity

N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-methylethanediamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include a tetrahydroquinoline moiety linked to a methanesulfonyl group and an ethanediamide component. The following sections outline its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is , and it exhibits a complex arrangement of functional groups that may contribute to its biological properties.

Table 1: Structural Characteristics

| Property | Details |

|---|---|

| Molecular Formula | C₁₄H₂₀N₂O₄S |

| IUPAC Name | This compound |

| CAS Number | 1251564-79-0 |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Preparation of Tetrahydroquinoline Core : This can be achieved through the Pictet-Spengler reaction.

- Sulfonylation : The introduction of the methanesulfonyl group is performed using methanesulfonyl chloride in the presence of a base such as triethylamine.

- Amide Formation : The final step involves coupling the tetrahydroquinoline derivative with an ethanediamine derivative under suitable conditions.

These methods are crucial for obtaining the compound with high purity and yield.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains. Preliminary studies suggest that it may inhibit bacterial growth through mechanisms similar to traditional sulfonamides by interfering with folic acid synthesis.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Studies have shown that tetrahydroquinoline derivatives can induce apoptosis in cancer cells. This activity is attributed to their ability to modulate signaling pathways involved in cell proliferation and survival.

Case Studies

-

Study on Antimicrobial Efficacy :

- A study conducted by researchers at Tumkur University demonstrated the compound's effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its potency.

-

Anticancer Activity Assessment :

- In vitro assays revealed that this compound exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism of action was linked to the induction of oxidative stress and subsequent apoptosis.

Table 2: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple strains; MIC values established | Unpublished Study |

| Anticancer | Induces apoptosis in cancer cells; effective in vitro | Tumkur University |

Q & A

Basic Research Questions

Q. What are the key structural features of N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-methylethanediamide, and how do they influence its reactivity?

- Answer: The compound contains a tetrahydroquinoline core, a methanesulfonyl group, and an ethanediamide moiety. The sulfonyl group enhances electrophilicity and stability, while the tetrahydroquinoline scaffold enables π-π interactions with biological targets. The ethanediamide linker facilitates hydrogen bonding, critical for enzyme inhibition .

Q. What synthetic routes are commonly employed to prepare this compound?

- Answer: Multi-step synthesis typically involves:

Core formation: Cyclization to construct the tetrahydroquinoline ring.

Sulfonylation: Reaction with methanesulfonyl chloride to introduce the sulfonyl group.

Amide coupling: Using reagents like EDCI/HOBt to attach the ethanediamide moiety.

- Optimized conditions (e.g., anhydrous solvents, controlled temperature) improve yields .

Q. Which analytical techniques are critical for characterizing this compound?

- Answer:

- NMR spectroscopy: Confirms regiochemistry and functional groups (e.g., sulfonyl proton shifts at δ 3.0–3.5 ppm) .

- HPLC: Monitors purity (>95% required for biological assays) using C18 columns and acetonitrile/water gradients .

- Mass spectrometry: Validates molecular weight (e.g., ESI-MS m/z calculated for C₁₅H₂₀N₃O₄S: 354.12) .

Q. What safety precautions are essential during laboratory handling?

- Answer:

- PPE: Gloves (nitrile), goggles, and lab coats to avoid skin/eye contact (GHS H315/H319).

- Ventilation: Use fume hoods to prevent inhalation of dust (GHS H335).

- Spill management: Absorb with inert material and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during sulfonylation?

- Answer:

- Solvent choice: Dichloromethane minimizes side reactions vs. polar aprotic solvents.

- Temperature: Maintain 0–5°C to suppress over-sulfonylation.

- Stoichiometry: Use 1.1 eq methanesulfonyl chloride with a base (e.g., triethylamine) to scavenge HCl.

- Monitoring: TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) ensures reaction completion .

Q. How do conflicting bioactivity results (e.g., anticancer vs. neuroprotective) arise, and how can they be resolved?

- Answer:

- Source of contradictions:

- Assay variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times.

- Concentration effects: Biphasic responses at low vs. high doses .

- Resolution strategies:

- Dose-response curves: Establish EC₅₀/IC₅₀ values across multiple models.

- Target validation: Use siRNA knockdown to confirm mechanism .

Q. What computational methods predict the compound’s interaction with biological targets?

- Answer:

- Molecular docking (AutoDock Vina): Models binding to enzymes (e.g., kinases) with ΔG < -8 kcal/mol indicating strong affinity.

- MD simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories.

- ADMET prediction (SwissADME): Estimates bioavailability (%F >30) and CNS permeability .

Q. How can structural analogs improve selectivity for a target enzyme?

- Answer:

- Modifications:

| Region | Modification | Effect |

|---|---|---|

| Sulfonyl | Replace with tosyl | Enhanced steric bulk reduces off-target binding |

| Ethanediamide | Substitute with thiourea | Increases hydrogen-bond donor capacity |

- SAR studies: Test analogs in enzyme inhibition assays (e.g., IC₅₀ shift from 50 nM to 10 nM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.